molecular formula C24H23FN3O3 B12349119 CID 156588606

CID 156588606

Cat. No.: B12349119
M. Wt: 420.5 g/mol
InChI Key: NFQVLMYYISAJRV-NRFANRHFSA-N
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Description

The compound with the identifier “CID 156588606” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules

Chemical Reactions Analysis

CID 156588606 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs.

Scientific Research Applications

CID 156588606 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it may be used to study biochemical pathways and molecular interactions. In medicine, it has potential therapeutic applications, although further research is needed to fully understand its efficacy and safety. In industry, this compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 156588606 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

CID 156588606 can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with similar chemical structures or functional groupsSome similar compounds may include CID 2244 (aspirin), CID 5161 (salicylsalicylic acid), CID 3715 (indomethacin), and CID 1548887 (sulindac) .

Properties

Molecular Formula

C24H23FN3O3

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C24H23FN3O3/c1-15-17(11-16-3-5-18(6-4-16)28-9-2-8-26-28)12-19-20(23(15)25)13-27(24(19)30)21-14-31-10-7-22(21)29/h2-6,8-9,12,21,29H,7,10-11,13-14H2,1H3/t21-/m0/s1

InChI Key

NFQVLMYYISAJRV-NRFANRHFSA-N

Isomeric SMILES

CC1=C(C2=C(C=C1CC3=CC=C(C=C3)N4C=CC=N4)C(=O)N(C2)[C@H]5COCC[C]5O)F

Canonical SMILES

CC1=C(C2=C(C=C1CC3=CC=C(C=C3)N4C=CC=N4)C(=O)N(C2)C5COCC[C]5O)F

Origin of Product

United States

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